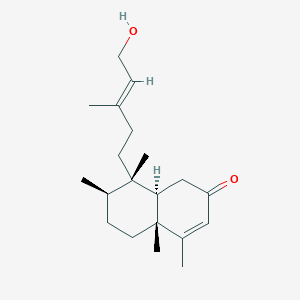

2-Oxokolavenol

Description

Contextualization of 2-Oxokolavenol as a Natural Product Diterpenoid

This compound is classified as a diterpenoid, a large and diverse class of organic compounds derived from four isoprene units. all-chemistry.com Diterpenoids are secondary metabolites found in a wide variety of organisms, including plants, fungi, and marine life. all-chemistry.commdpi.com They exhibit a vast array of chemical structures, from linear to complex polycyclic systems. all-chemistry.com

Specifically, this compound is a neoclerodane diterpene. researchgate.net It has been isolated from various plant sources, including the twigs of Amoora stellato-squamosa and the herbs of Clausena dunniana. nih.govlookchem.com Another reported source is Ageratina adenophora. The chemical formula for this compound is C20H32O2, and its molecular weight is 304.5 g/mol . biosynth.com

| Property | Value |

|---|---|

| Chemical Formula | C20H32O2 |

| Molecular Weight | 304.5 g/mol |

| CAS Number | 130395-82-3 |

| Type of Compound | Diterpenoid |

Significance of Diterpenoids in Bioactive Compound Discovery

Diterpenoids are a cornerstone of natural product chemistry and drug discovery. all-chemistry.com Their structural diversity translates into a wide range of biological activities, making them a rich source for new therapeutic agents. all-chemistry.comresearchgate.net Many diterpenoids have demonstrated potent pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic activities. mdpi.comresearchgate.netbenthamscience.com

The investigation of diterpenoids has led to the development of important pharmaceuticals. all-chemistry.com Their role in plant defense mechanisms against pests and pathogens often underpins their bioactivity. all-chemistry.com As researchers continue to explore the vast chemical space of diterpenoids, the potential for discovering novel compounds with unique mechanisms of action remains high. all-chemistry.comresearchgate.net

Overview of Current Research Trajectories for this compound

Initially, this compound was a natural product with no identified biological targets. nih.govresearchgate.net However, recent research has significantly advanced our understanding of its potential. A key breakthrough was the identification of this compound as a novel and selective agonist for the Farnesoid X receptor (FXR). nih.govresearchgate.netnih.gov FXR is a nuclear receptor that plays a crucial role in regulating metabolic and inflammatory pathways, particularly in the liver. researchgate.netnih.govmdpi.com

This discovery has spurred further investigation into the therapeutic potential of this compound, especially in the context of liver diseases. nih.govresearchgate.netnih.gov Research has shown that this compound can protect against acetaminophen-induced liver damage in a manner dependent on its interaction with FXR. researchgate.netnih.govmdpi.com Mechanistic studies suggest that this compound binds to the ligand-binding pocket of FXR, inducing its transcriptional activity. researchgate.netnih.govmdpi.com

The limited availability of this compound from natural sources has presented a challenge for extensive biological studies. researchgate.net To address this, the first total synthesis of (-)-2-oxokolavenol was recently achieved. researchgate.net This synthetic route, starting from the readily available Wieland-Miescher ketone, provides a means to produce the compound and its intermediates for further biological evaluation. researchgate.net This development opens up possibilities for structure-activity relationship studies and the design of more potent and selective FXR modulators. researchgate.netnih.gov

Current research is focused on several key areas:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNCAOKSWDFOY-SJRDTMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 2 Oxokolavenol

Discovery and Historical Context of 2-Oxokolavenol Isolation

The journey of this compound into the realm of natural product chemistry began with its isolation from the twigs of the plant species Amoora stellato-squamosa. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its identification as a novel neoclerodane diterpene marked a contribution to the phytochemical understanding of the Amoora genus. The scarcity of this compound from its natural source has presented a significant challenge for comprehensive biological investigations. This limitation has spurred researchers to explore alternative avenues, leading to the total synthesis of (-)-2-oxokolavenol to provide a sufficient supply for further study. This pivotal development underscores the importance of the compound and the difficulties associated with its natural procurement.

Biological Sources and Producers of this compound

The primary and most well-documented biological source of this compound is the plant Amoora stellato-squamosa, a member of the Meliaceae family. It is from the twigs of this plant that the compound has been consistently isolated. Another reported, though less cited, potential plant source is Aglaia spectabilis.

While the prompt mentions fungal species as potential producers, extensive searches of scientific literature have not yielded any evidence of this compound being isolated from fungal sources. The biosynthesis of clerodane diterpenes is known to occur in various organisms, including fungi. However, the production of this specific compound appears to be confined to the plant kingdom based on current scientific knowledge.

The table below summarizes the known biological sources of this compound.

| Biological Source | Family | Part of Organism |

| Amoora stellato-squamosa | Meliaceae | Twigs |

| Aglaia spectabilis | Meliaceae | Not specified |

Advanced Strategies for Natural Product Isolation and Purification

The isolation and purification of this compound, like many other complex natural products, relies on a combination of classical and advanced chromatographic and spectroscopic techniques. The general workflow for obtaining pure this compound from its plant source involves several key stages.

Initial Extraction: The process typically begins with the extraction of the dried and powdered plant material (twigs of Amoora stellato-squamosa) with organic solvents of increasing polarity. This is a standard procedure to separate compounds based on their solubility.

Chromatographic Separation: The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic separations. These techniques are fundamental to isolating individual compounds.

Column Chromatography: This is often the first step in the purification process. The extract is passed through a column packed with a stationary phase (e.g., silica gel), and different compounds are eluted at different rates using a solvent or a gradient of solvents, leading to a preliminary separation. Flash chromatography, a rapid form of column chromatography, is frequently employed to expedite this process.

Thin-Layer Chromatography (TLC): TLC is an essential tool used to monitor the separation process in column chromatography and to identify fractions containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often utilized. This technique offers higher resolution and is capable of separating structurally similar compounds, which is crucial for obtaining highly pure this compound.

Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are indispensable for elucidating the complex carbon skeleton and stereochemistry of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Advanced and Emerging Techniques: The field of natural product isolation is continually evolving, with new technologies offering improved efficiency and resolution. For a low-abundance and complex molecule like this compound, advanced techniques that could be applied include:

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to sample degradation. It is particularly useful for separating polar and thermally sensitive compounds.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption and can be effective for the separation of complex mixtures of diterpenoids.

Hyphenated Techniques: The coupling of chromatographic systems with spectroscopic detectors, such as HPLC-NMR and HPLC-MS, allows for the rapid identification of compounds in complex mixtures, even before their complete isolation.

The combination of these methodologies is essential for the successful isolation and characterization of this compound from its natural sources, paving the way for further research into its chemical and biological properties.

Chemical Synthesis of 2 Oxokolavenol and Its Structural Analogs

Total Synthesis Strategies and Stereoselective Methodologies for 2-Oxokolavenol

The first total synthesis of (−)-2-oxokolavenol was accomplished in 15 steps, starting from the readily available and inexpensive Wieland-Miescher ketone. researchgate.netresearchgate.net This achievement provides a crucial route to access the compound for further study and analog development. The synthesis is noted for its strategic and selective approach to constructing the complex molecular architecture of this neoclerodane diterpene. researchgate.net

Key features of this total synthesis include:

Stereoselective Alkylation: The precise control of stereochemistry is a central challenge in the synthesis of clerodane diterpenes, which often possess multiple contiguous stereogenic centers. researchgate.netresearchgate.net The reported synthesis employs stereoselective alkylation to establish the correct configuration of the core structure.

Regioselective Redox Transformations: The strategy involves carefully controlled oxidation and reduction reactions at specific positions. A notable example is a late-stage allylic oxidation, which is critical for installing the ketone functionality at the C-2 position. researchgate.net

Strategic Installation of Methyl Groups: The correct placement of methyl groups is essential for the final structure, and this was achieved through strategic synthetic design. researchgate.net

The construction of the characteristic decalin core of neoclerodane diterpenes like this compound is a frequent focus of synthetic strategies. researchgate.netacs.org Methodologies such as intramolecular Diels-Alder reactions are often explored to build this bicyclic system with high stereocontrol. acs.orgacs.orggrantome.com The successful total synthesis of this compound provides a foundational platform, enabling the production of the natural product and a dozen synthetic intermediates that can be evaluated for biological activity. researchgate.netresearchgate.net

Table 1: Key Strategic Elements in the Total Synthesis of (-)-2-Oxokolavenol

| Synthetic Challenge | Strategy Employed | Significance |

|---|---|---|

| Core Structure Construction | Use of Wieland-Miescher ketone as a starting material. | Provides an accessible and cost-effective entry point to the decalin skeleton. researchgate.net |

| Stereocontrol | Stereoselective alkylation and other diastereoselective reactions. | Ensures the correct three-dimensional arrangement of the molecule, which is crucial for its biological function. researchgate.netresearchgate.net |

| Functionalization | Regioselective redox transformations, including late-stage allylic oxidation. | Allows for the precise installation of key functional groups, such as the C-2 oxo group, at late stages of the synthesis. researchgate.net |

Semi-Synthetic Derivatization from Related Natural Products

Semi-synthesis, or partial synthesis, is a powerful strategy that begins with a structurally related and more abundant natural product, which is then chemically modified to yield the target molecule. nih.gov This approach can be significantly more efficient than total synthesis, especially for complex molecules, by leveraging the intricate architecture already assembled by nature. nih.gov

For the clerodane diterpene family, to which this compound belongs, semi-synthesis has been employed to create derivatives for biological evaluation, particularly for activities like insect antifeedant properties. nih.govrsc.org While specific examples detailing the semi-synthesis of this compound itself are not prominent in the literature, the principle remains highly relevant. More abundant clerodanes, or related labdane (B1241275) diterpenes, could potentially serve as starting materials. Such an approach would involve:

Isolation: A suitable, structurally similar, and readily available natural product would be isolated from its source, such as a plant or fungus. nih.gov

Chemical Modification: A series of chemical reactions would be performed to modify the starting material. For this compound, this would likely involve stereoselective and regioselective oxidation, reduction, or rearrangement reactions to adjust the functional groups and stereocenters to match the target structure. researchgate.net

This strategy could offer a more practical route to producing this compound and its analogs, bypassing the lengthy sequences often required in total synthesis and facilitating the exploration of structure-activity relationships.

Development of Novel Synthetic Routes for the this compound Core Structure

A primary challenge lies in the stereoselective construction of the decalin skeleton, which contains multiple contiguous stereogenic centers. researchgate.net General strategies to address this include:

Diastereoselective Cyclizations: Intramolecular reactions, such as the Diels-Alder cycloaddition, are powerful tools for forming the bicyclic system in a single step with predictable stereochemical outcomes. acs.orggrantome.com

Diastereoface-Selective Reactions: Using a pre-existing chiral center on a rigid ring to direct the approach of a reagent to one face of the molecule over the other. researchgate.net

Conformational Control: Exploiting the conformational preferences of a rigid intermediate to influence the stereochemical outcome of a reaction at equilibrium. researchgate.net

Function-Oriented Synthesis in this compound Research

Function-oriented synthesis (FOS) is a strategic approach where the design of a synthetic target is guided by a desired biological function rather than the complex structure of a natural product lead. nih.gov This allows for the creation of simplified, more synthetically accessible analogs that retain or even enhance the biological activity of the original compound.

Given that this compound is a known FXR agonist, it is an ideal candidate for a function-oriented synthesis approach. researchgate.netnih.gov The activation of FXR is a promising therapeutic strategy for various metabolic and liver diseases. explorationpub.comnih.gov However, this compound's activity could potentially be improved. nih.gov

A FOS approach in this compound research would involve:

Identifying the Pharmacophore: Determining the key structural features of this compound that are essential for binding to and activating the FXR.

Designing Simplified Scaffolds: Creating new molecular designs that incorporate the pharmacophore but are significantly easier to synthesize than the full natural product.

Synthesizing and Screening Analogs: Synthesizing these designed analogs and testing them in biological assays (e.g., a dual-luciferase reporter assay) to measure their FXR activation potential. researchgate.netrsc.org

The ultimate goal of FOS is to develop novel compounds with improved potency, selectivity, and drug-like properties that can be produced efficiently to support further preclinical and clinical development. nih.govrsc.org The existing total synthesis route for this compound provides access to key intermediates that can also be used as starting points for creating a library of derivatives to explore structure-activity relationships and optimize FXR agonism. researchgate.netresearchgate.net

Investigation of Molecular and Cellular Mechanisms of 2 Oxokolavenol Action

Identification of Farnesoid X Receptor (FXR) as a Direct Molecular Target

The farnesoid X receptor (FXR) is a nuclear receptor that serves as a critical regulator of bile acid, lipid, and glucose metabolism. acs.org Its role in maintaining enterohepatic metabolic balance has made it a significant pharmacological target for various liver diseases. nih.gov Through rigorous screening processes, 2-Oxokolavenol was discovered to be a novel and selective agonist for FXR. nih.govnih.govresearchgate.net Preliminary studies have confirmed the nuclear receptor selectivity of this compound as an FXR agonist, highlighting its potential for further bioactivity research. researchgate.net

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test a large number of chemical compounds for a specific biological activity. hudsonlabautomation.comevotec.com This methodology was instrumental in identifying the biological target of this compound. nih.govnih.gov A specific HTS method, the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), was employed to assess the ability of compounds to modulate the interaction between FXR and its co-regulators. researchgate.net

The AlphaScreen assay works by using donor and acceptor beads that generate a light signal when brought into close proximity. researchgate.net In this context, a 6His-tagged FXR ligand-binding domain (LBD) was bound to nickel-coated acceptor beads, while biotin-labeled co-regulator peptides were bound to streptavidin-coated donor beads. researchgate.net An active compound, or agonist, facilitates the binding of the co-regulator to the FXR-LBD, bringing the beads close enough to produce a detectable signal. researchgate.net It was through this high-throughput methodology that this compound was singled out from a library of natural products as a potent FXR agonist. nih.govresearchgate.net

Following its discovery via HTS, further studies were conducted to confirm that this compound acts through direct binding to FXR. researchgate.net Cell-based dual-luciferase reporter assays demonstrated that this compound activates the transcriptional activity of FXR in a dose-dependent manner, with an EC₅₀ value of approximately 6.9 µM. researchgate.net Further investigations using a similar assay reported an EC₅₀ value of 1.877 μM. researchgate.net

Mechanistic Elucidation of FXR Agonism by this compound

The mechanism by which this compound activates FXR involves specific molecular interactions within the receptor's ligand-binding pocket, leading to the recruitment of co-regulators and the subsequent activation of downstream gene transcription. nih.govnih.gov

To visualize the interaction between this compound and FXR at an atomic level, molecular docking simulations were performed. nih.gov These computational studies used the known crystal structure of the FXR ligand-binding domain (LBD) as a template (PDB ID: 1OSV). nih.govresearchgate.net The simulations revealed that this compound fits compatibly into the classic FXR-LBD pocket. nih.govresearchgate.net

The stability of this binding is anchored by the formation of two critical hydrogen bonds between the compound and specific amino acid residues within the pocket. nih.govnih.gov Specifically, this compound forms hydrogen bonds with the methionine at position 265 (M265) and the tyrosine at position 369 (Y369) of the human FXR protein. nih.govresearchgate.net To confirm the functional importance of these predicted interactions, site-directed mutagenesis was performed. FXR mutants were created where these key residues were changed (M265I and Y369F) to abolish the potential for hydrogen bonding. researchgate.net Subsequent cell-based reporter assays showed that the transcriptional activity of these FXR mutants in response to this compound was significantly diminished, confirming that the hydrogen bonds with M265 and Y369 are crucial for its agonistic activity. nih.govresearchgate.net

Table 1: Key Molecular Interactions of this compound with FXR-LBD

| Compound | Interacting Residue | Type of Interaction | Supporting Evidence |

|---|---|---|---|

| This compound | M265 | Hydrogen Bond | Molecular Docking, Site-Directed Mutagenesis nih.govresearchgate.net |

| This compound | Y369 | Hydrogen Bond | Molecular Docking, Site-Directed Mutagenesis nih.govresearchgate.net |

The activity of nuclear receptors like FXR is controlled by the ligand-induced recruitment and release of co-regulator proteins. nih.gov Agonist binding typically promotes the recruitment of coactivators and the dismissal of corepressors. nih.gov Biochemical assays were used to determine how this compound binding affects this process.

The AlphaScreen assay results revealed that this compound potently induces the FXR-LBD to recruit coactivator motifs, specifically the steroid receptor coactivator-1 (SRC1-2) and steroid receptor coactivator-2 (SRC2-3). nih.govresearchgate.netresearchgate.net Concurrently, treatment with this compound led to the dismissal of the nuclear corepressor 2 (NCoR2) motif from the FXR-LBD. researchgate.net This dynamic switch—recruiting coactivators while releasing a corepressor—is the hallmark of an agonist and is the direct mechanistic link between receptor binding and the initiation of a transcriptional response. nih.govresearchgate.net

The ultimate function of FXR activation is the regulation of its target genes, many of which are central to bile acid and lipid metabolism. nih.gov Upon activation by this compound, FXR binds to response elements in the DNA and modulates the expression of these downstream genes. researchgate.net

Studies in WRL68 liver cells confirmed that treatment with this compound increased the transcription of multiple known FXR target genes. nih.gov These include:

Bile Salt Export Pump (BSEP): A crucial transporter for eliminating bile salts from hepatocytes. nih.gov

Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain and acts as a key repressor of bile acid synthesis genes. nih.gov

Organic Solute Transporter subunit Alpha (OSTα): Part of a transporter responsible for moving bile acids across the basolateral membrane of enterocytes and hepatocytes. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor involved in the regulation of lipid metabolism. nih.gov

The successful activation of this suite of target genes provides definitive evidence that this compound not only binds to FXR but also effectively triggers the downstream physiological pathways controlled by the receptor. nih.gov

Table 2: Downstream Genes Regulated by this compound via FXR Activation

| Gene Symbol | Gene Name | Function | Effect of this compound |

|---|---|---|---|

| BSEP | Bile Salt Export Pump | Bile salt efflux from hepatocytes | Increased Transcription nih.gov |

| SHP | Small Heterodimer Partner | Repression of bile acid synthesis | Increased Transcription nih.gov |

| OSTα | Organic Solute Transporter alpha | Bile acid transport | Increased Transcription nih.gov |

| PPARα | Peroxisome Proliferator-Activated Receptor alpha | Lipid metabolism regulation | Increased Transcription nih.gov |

Selectivity Profile of this compound Towards Nuclear Receptors

The natural product this compound has been identified as a novel and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of enterohepatic metabolic homeostasis. researchgate.netnih.gov FXR, a member of the nuclear receptor superfamily, is a promising drug target for various liver diseases. researchgate.net The specificity of a compound for its target receptor is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects.

To determine its selectivity, this compound was evaluated for its ability to activate a panel of other nuclear receptors. nih.gov Using a cell-based dual-luciferase reporter assay, studies demonstrated that this compound selectively activates the transcriptional activity of FXR. nih.govmdpi.com It did not show significant agonistic activity towards several other nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR) families (α, β, and γ), the pregnane (B1235032) X receptor (PXR), and the retinoid-related orphan receptor (ROR) families (α, β, and γ). nih.govmdpi.com This high selectivity for FXR underscores its potential as a specific modulator for FXR-mediated pathways. researchgate.netnih.gov The half-maximal effective concentration (EC₅₀) for FXR transcriptional activation by this compound was determined to be approximately 6.9 µM. nih.govmdpi.com

Table 1: Selectivity Profile of this compound Against Various Nuclear Receptors

| Nuclear Receptor | Activity | Reference |

|---|---|---|

| Farnesoid X Receptor (FXR) | Agonist | nih.gov, mdpi.com |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | No significant activation | nih.gov, mdpi.com |

| Peroxisome Proliferator-Activated Receptor Beta (PPARβ) | No significant activation | nih.gov, mdpi.com |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | No significant activation | nih.gov, mdpi.com |

| Pregnane X Receptor (PXR) | No significant activation | nih.gov, mdpi.com |

| Retinoid-Related Orphan Receptor Alpha (RORα) | No significant activation | nih.gov, mdpi.com |

| Retinoid-Related Orphan Receptor Beta (RORβ) | No significant activation | nih.gov, mdpi.com |

| Retinoid-Related Orphan Receptor Gamma (RORγ) | No significant activation | nih.gov, mdpi.com |

Cellular Responses Mediated by this compound and FXR Activation (e.g., alleviation of APAP-induced hepatocyte damage in in vitro cell models)

The activation of FXR by this compound translates into protective cellular responses, most notably the alleviation of acetaminophen (B1664979) (APAP)-induced hepatocyte damage. researchgate.netnih.gov APAP toxicity is a primary cause of acute liver failure, making the development of effective therapies a critical need. researchgate.netnih.govxiahepublishing.com

In vitro studies using human liver cell lines (WRL68) have demonstrated that this compound exerts its therapeutic effects in an FXR-dependent manner. nih.govmdpi.com To confirm this dependency, experiments were conducted using cells where FXR was silenced via shRNA (shRNA-FXR WRL68 cells) and compared to control cells (shRNA-control WRL68 cells). nih.gov In the control cells, pre-treatment with this compound significantly mitigated the hepatocyte damage caused by APAP exposure. nih.gov This protective effect, however, was not observed in the FXR-silenced cells, confirming that the presence of FXR is essential for the therapeutic action of this compound. nih.gov

The protective mechanism involves the modulation of inflammatory responses. nih.gov APAP treatment leads to an increase in inflammation-related biomarkers, such as inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). nih.gov In control cells, this compound treatment reversed the APAP-induced elevation of iNOS and IL-6 mRNA levels. nih.gov Conversely, in FXR-deficient cells, this compound failed to suppress these inflammatory markers. nih.gov These findings indicate that this compound alleviates APAP-induced inflammatory response and subsequent hepatocyte damage by activating FXR. nih.govmdpi.com

Table 2: Effect of this compound on APAP-Induced Hepatocyte Damage

| Cell Line | Treatment | Outcome on Cell Damage | Outcome on iNOS/IL-6 Levels | Reference |

|---|---|---|---|---|

| shRNA-control WRL68 | APAP + this compound | Significant alleviation of damage | Restored to normal levels | nih.gov |

| shRNA-FXR WRL68 | APAP + this compound | No significant alleviation of damage | Remained elevated | nih.gov |

Emerging Biological Activities and Mechanistic Hypotheses in Cellular Systems

The biological activity of this compound stems from its direct interaction with FXR at a molecular level. nih.gov Molecular docking simulations have shown that this compound fits into the ligand-binding pocket of human FXR. researchgate.netmdpi.com This binding is stabilized by the formation of two hydrogen bonds with key amino acid residues, Methionine 265 (M265) and Tyrosine 369 (Y369). researchgate.netnih.govmdpi.com Mutagenesis studies have confirmed the critical role of these residues; for instance, a Y369F mutation completely abolished the FXR transcriptional activity induced by this compound. nih.gov

This direct binding initiates a conformational change in the FXR protein, leading to the recruitment of coactivators and the release of corepressors. researchgate.netnih.gov In vitro assays demonstrated that this compound potently induces FXR to recruit coactivator motifs SRC1-2 and SRC2-3 while promoting the release of the corepressor motif NCoR2. nih.govmdpi.com This modulation of co-regulator interaction is a hallmark of FXR agonism and is the trigger for the downstream transcriptional regulation. researchgate.netnih.gov The agonistic activity of this compound on FXR can be inhibited by the FXR antagonist Guggulsterone (GS). nih.govresearchgate.net

Upon activation by this compound, FXR regulates the expression of various target genes involved in bile acid homeostasis and metabolism. nih.govmdpi.com In WRL68 cells, treatment with this compound was shown to increase the transcription of several key FXR target genes, including:

Bile Salt Export Pump (BSEP): Crucial for the transport of bile acids out of hepatocytes. nih.govmdpi.com

Small Heterodimer Partner (SHP): A nuclear receptor that plays a central role in inhibiting bile acid synthesis. nih.govmdpi.comwikipedia.org

Organic Solute Transporter Subunit Alpha (OSTα): Part of a transporter responsible for moving bile acids across the basolateral membrane of enterocytes and hepatocytes. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A key regulator of fatty acid oxidation. nih.govmdpi.com

These findings suggest that this compound, by activating FXR, orchestrates a genetic program that helps maintain metabolic balance and protect liver cells from injury. nih.gov This positions this compound as a promising lead compound for developing new FXR modulators with potential clinical applications in liver diseases. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Oxokolavenol Analogs

Systematic Chemical Modification of the 2-Oxokolavenol Scaffold

Systematic chemical modification of the this compound scaffold is a key strategy for developing derivatives with potentially enhanced FXR binding affinity, agonistic activity, and improved pharmacological profiles mdpi.comresearchgate.net. While detailed studies on broad libraries of this compound modifications are subjects of ongoing research, the potential for such modifications is underscored by the natural product's promising activity and the need for optimization mdpi.comresearchgate.net. The total synthesis of (-)-2-oxokolavenol has been achieved, providing a synthetic route that allows for the generation and evaluation of the parent compound and potential intermediates or modified structures for biological assessment researchgate.net. General strategies for the design and synthesis of natural product analogs, including diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis, provide a framework for approaching the modification of complex scaffolds like this compound rsc.orgnih.gov. These approaches enable targeted alterations to specific regions of the molecule to probe their contribution to FXR interaction and activity.

Impact of Structural Features on FXR Binding Affinity and Agonistic Activity (e.g., Comparison with 2-Oxokolavelool and Kolavenol)

Comparison of this compound with closely related natural products such as 2-Oxokolavelool and Kolavenol (B1673748) provides valuable insights into the structural features critical for FXR binding and agonistic activity nih.gov. These compounds share a similar diterpene core but differ in the presence and position of oxygen-containing functional groups nih.gov.

Studies have shown that this compound exhibits higher affinity and greater ability to activate the transcriptional activity of FXR compared to both 2-Oxokolavelool and Kolavenol nih.gov. This difference in activity is directly linked to variations in their chemical structures and subsequent interactions within the FXR ligand-binding pocket nih.gov. Specifically, the oxygen atoms in these molecules are understood to be critical for forming hydrogen bonds with key residues in the receptor nih.gov.

Molecular docking studies have illuminated these differences. This compound is predicted to form two hydrogen bonds with residues M265 and Y369 within the human FXR-LBD, allowing it to fit compatibly into the binding pocket mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. In contrast, 2-Oxokolavelool, which differs in the position of a hydroxyl group, is suggested to lose a hydrogen bond with the sulfur atom of M265 nih.gov. Kolavenol, lacking the carbonyl group present in this compound, is predicted to lose a hydrogen bond with Y369 nih.gov.

Mutagenesis studies targeting these key residues further support their importance in the binding and activation of FXR by these compounds nih.gov. For instance, mutations at Y369 significantly decreased the transcriptional activity induced by 2-Oxokolavelool, while a mutation at M265 abolished the activity induced by Kolavenol nih.gov. These findings collectively demonstrate that the specific arrangement and type of oxygen functionalities on the kolavenol scaffold significantly influence the binding mode and the resulting agonistic activity towards FXR.

The relative activities of these compounds in inducing FXR transcriptional activity have been assessed using cell-based dual-luciferase reporter assays. The data reveal a clear hierarchy in potency. nih.gov

Comparison of FXR Transcriptional Activity

| Compound | FXR Transcriptional Activity |

|---|---|

| This compound | Higher |

| 2-Oxokolavelool | Lower than this compound |

| Kolavenol | Lower than this compound |

Based on data from AlphaScreen and dual-luciferase reporter assays. nih.gov

Rational Design and Synthesis of Advanced FXR Modulators Based on this compound

The identification of this compound as a selective FXR agonist with therapeutic potential has positioned it as a promising lead compound for the rational design and synthesis of more advanced FXR modulators mdpi.comnih.govresearchgate.netresearchgate.net. The rationale behind designing analogs is to improve upon the properties of the natural product, such as enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles mdpi.comresearchgate.net.

Rational design strategies leverage the understanding of how this compound interacts with the FXR binding pocket, as elucidated by SAR studies and computational methods mdpi.comnih.govresearchgate.netnih.gov. By understanding the critical residues involved in binding (e.g., M265 and Y369) and the spatial requirements of the pocket, chemists can design modified structures predicted to have improved interactions mdpi.comnih.gov.

The synthesis of this compound and its potential derivatives is essential for obtaining these compounds for biological evaluation mdpi.comresearchgate.netresearchgate.net. The reported total synthesis of (-)-2-oxokolavenol from readily available starting materials provides a foundation for generating the core scaffold and introducing modifications at specific positions researchgate.net. This synthetic accessibility is crucial for overcoming the limitations associated with isolating the compound solely from natural sources mdpi.comresearchgate.netresearchgate.net.

While specific examples of advanced FXR modulators directly derived from this compound with reported clinical data were not found in the provided search results, the compound serves as a validated starting point for such endeavors mdpi.comnih.govresearchgate.net. The field of FXR modulator design is active, with various non-steroidal agonists being developed using rational design approaches based on structural information and computational modeling mdpi.comnih.gov.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking, plays a vital role in the SAR elucidation of this compound and the rational design of its analogs mdpi.comresearchgate.netdntb.gov.ua. Molecular docking simulations are used to predict the binding orientation (pose) and affinity of a ligand within the binding pocket of a target protein, such as the FXR ligand-binding domain (LBD) mdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov.

For this compound, molecular docking studies with the reported FXR-LBD crystal structure have provided a mechanistic understanding of its agonistic activity mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. These simulations indicate that this compound binds within the classic FXR-LBD pocket and establishes crucial interactions, specifically forming two hydrogen bonds with M265 and Y369 mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This predicted binding mode aligns with experimental mutagenesis data that highlight the importance of these residues for this compound-induced FXR activation nih.gov.

Furthermore, molecular docking has been instrumental in explaining the observed differences in FXR activity between this compound, 2-Oxokolavelool, and Kolavenol nih.gov. By simulating the binding of each compound, researchers can visualize how subtle structural variations lead to altered interactions (e.g., loss of hydrogen bonds) within the binding pocket, directly correlating with their reduced activity nih.gov.

Beyond docking, other computational techniques like molecular dynamics simulations and pharmacophore modeling are also employed in the broader context of rational drug design for nuclear receptors like FXR nih.gov. Molecular dynamics simulations can assess the stability of the ligand-receptor complex over time, while pharmacophore models can identify the key features of a ligand required for binding, guiding the design of new molecules with similar properties nih.gov. These computational tools complement experimental SAR studies, providing molecular-level insights that accelerate the design and optimization of FXR modulators based on scaffolds like this compound.

Biotechnological and Ecological Research Perspectives of 2 Oxokolavenol

Ecological Role of 2-Oxokolavenol in Producing Organisms

This compound is a member of the clerodane diterpenes, a large and diverse class of natural compounds. wikipedia.org These compounds are secondary metabolites, meaning they are not essential for the basic survival of the organism but often confer significant advantages. wikipedia.orgnih.gov The primary ecological role of clerodane diterpenes, including likely functions of this compound, is chemical defense. nih.govresearchgate.netrsc.org

Naturally produced by various plant species, these compounds serve as a powerful deterrent against herbivores. wikipedia.orgnih.gov Many clerodane diterpenes are known for their potent insect antifeedant properties, discouraging insects from feeding on the plant and thereby protecting it from damage. researchgate.netrsc.org Some clerodanes also exhibit insecticidal and insect growth-regulating activities. nih.govrsc.org

Beyond insects, these compounds can also provide defense against microbial pathogens. Research has identified clerodane diterpenes with antifungal properties against various plant pathogenic fungi. nih.govacs.org For example, a study on Polyalthia longifolia identified several 2-oxo-clerodane diterpenes that showed antifungal activity against plant pathogens, reducing disease development in rice, tomato, and pepper plants. acs.org This suggests that this compound, found in plants like Ageratina adenophora, likely contributes to the plant's defense system against a spectrum of biological threats.

The production of such defensive compounds is a key ecological strategy, allowing plants to thrive in environments with high pressure from pests and diseases. nih.govresearchgate.net

Potential for Biotechnological Production and Metabolic Engineering

The scarcity of this compound from its natural sources presents a significant hurdle for in-depth biological research and potential therapeutic development. researchgate.netnih.gov Direct isolation from plants is often inefficient and can be ecologically damaging. nih.gov This limitation has spurred interest in biotechnological production methods, which involve using engineered microorganisms as "cell factories" to synthesize the compound in a controlled and sustainable manner. ebsco.commdpi.com Metabolic engineering and synthetic biology are the key disciplines driving these efforts. ebsco.comwikipedia.org

Metabolic engineering is the practice of optimizing genetic and regulatory processes within cells to increase the production of a specific substance. wikipedia.org This involves analyzing a cell's metabolic pathways and using genetic engineering to modify them, redirecting the cell's resources toward producing the desired compound. ebsco.comwikipedia.org

| Term | Definition | Relevance to this compound Production |

| Metabolic Engineering | The optimization of genetic and regulatory processes within cells to increase the production of a certain substance. wikipedia.org | Aims to redesign the metabolism of host organisms (e.g., yeast, E. coli) to efficiently produce this compound. ebsco.com |

| Synthetic Biology | The design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. | Provides the tools and strategies to assemble the necessary biosynthetic pathways for this compound and its analogs in a microbial host. hznu.edu.cnnih.gov |

| Heterologous Production | The production of a compound in an organism that does not naturally produce it. sjtu.edu.cn | Involves transferring the genes for the this compound biosynthetic pathway from the source plant into a microbial host like E. coli or S. cerevisiae. sjtu.edu.cn |

| Cell Factory | A microorganism (e.g., yeast, bacteria) engineered to produce a specific chemical, fuel, or pharmaceutical. mdpi.comsjtu.edu.cn | The engineered microbe that will fermentatively produce this compound on a larger scale. |

To achieve efficient production of this compound in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, several metabolic engineering strategies can be employed. The goal is to channel the cell's metabolism towards the synthesis of the target molecule. wikipedia.orgfrontiersin.org

A primary strategy involves the overexpression of genes that encode for rate-limiting enzymes in the biosynthetic pathway. wikipedia.org For diterpenes like this compound, the biosynthesis begins with the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway, which produce the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgmedcraveonline.com Enhancing the expression of key enzymes in these initial pathways, such as GGPP synthase, can increase the pool of precursors available for conversion into the specific clerodane scaffold. frontiersin.org

Another crucial tactic is the blocking of competing metabolic pathways. wikipedia.org Cellular resources and precursors that would normally be used for other functions are redirected towards the desired product. For instance, pathways that divert GGPP to other terpenes or that consume the primary carbon source for other metabolic activities can be downregulated or knocked out entirely. frontiersin.org

Furthermore, the introduction of heterologous genes—genes from other species—is fundamental. wikipedia.org The specific enzymes (diterpene synthases and modifying enzymes like cytochrome P450s) from the plant that produces this compound must be transferred into the microbial host. sjtu.edu.cnbeilstein-journals.org Optimizing the expression and function of these foreign enzymes is a key challenge. Finally, optimizing fermentation conditions and the cellular redox balance (the ratio of NAD+/NADH and NADP+/NADPH) can further enhance yields. nih.gov

Synthetic biology not only offers a way to produce this compound but also provides powerful tools to create novel analogs with potentially improved or different biological activities. hznu.edu.cnnih.gov This is achieved by applying engineering principles to biology, such as modularity and combinatorial biosynthesis. nih.govnih.gov

One major approach is "combinatorial biosynthesis," where enzymes from different biosynthetic pathways are mixed and matched. nih.gov For example, the diterpene synthase that creates the basic clerodane skeleton of this compound could be combined with various modifying enzymes (e.g., hydroxylases, methyltransferases, acyltransferases) from different organisms. nih.govresearchgate.net This can lead to the creation of a library of new this compound-related molecules, each with unique functional groups and potentially different properties. nih.gov

Another advanced strategy involves engineering the enzymes themselves. Techniques like protein engineering and directed evolution can be used to alter the substrate specificity or catalytic activity of the biosynthetic enzymes. hznu.edu.cn For instance, a terpene synthase could be modified to accept a slightly different precursor, leading to a novel molecular backbone. hznu.edu.cn

Synthetic biology also enables the use of unnatural precursors. By engineering the host's metabolism to produce non-canonical building blocks or by feeding synthetic precursors to the culture, it's possible to generate terpenoids with structures that are not found in nature. hznu.edu.cn These approaches expand the chemical diversity far beyond what is naturally available, offering a platform to generate and screen novel compounds for desired functions, such as improved potency as a Farnesoid X receptor (FXR) agonist, a known target of this compound. nih.govhznu.edu.cnresearchgate.net

Q & A

Q. How can researchers confirm the specificity of 2-Oxokolavenol's interaction with nuclear receptors like FXR in vitro?

Answer: To validate specificity, use competitive binding assays with known agonists/antagonists (e.g., OCA as a control) and measure dose-response curves across varying GS concentrations (0–100 μM). Include negative controls (e.g., solvent-only treatments) and replicate experiments with structurally similar compounds (e.g., kolavenic acid derivatives) to rule out off-target effects. Quantify binding inhibition using fluorescence polarization or surface plasmon resonance (SPR), as demonstrated in SRC2-3/SRC1-2 interaction studies .

Q. What experimental parameters are critical for assessing this compound's inhibitory effects on protein binding?

Answer: Key parameters include:

- GS concentration gradients : Test a physiologically relevant range (e.g., 0–100 μM) to model cellular conditions.

- Protein purity and stability : Validate via SDS-PAGE and dynamic light scattering (DLS).

- Data normalization : Use relative binding percentages against baseline (no compound) and include triplicate measurements to account for variability.

- Statistical thresholds : Apply ANOVA with post-hoc corrections for multi-group comparisons.

Refer to standardized protocols for nuclear receptor assays to ensure reproducibility .

Q. How should researchers design dose-response studies for this compound to minimize bias?

Answer: Adopt double-blinded protocols where feasible, randomize sample processing order, and predefine exclusion criteria (e.g., outlier thresholds based on interquartile ranges). Use independent replicates (n ≥ 3) and report 95% confidence intervals for IC₅₀ values. Document deviations from initial protocols transparently, as poor allocation concealment or unblinded assessments can inflate effect sizes by 17–41% .

Advanced Research Questions

Q. How can contradictory findings between this compound and OCA in SRC protein inhibition be systematically analyzed?

Answer: Conduct comparative molecular dynamics simulations to identify structural determinants (e.g., hydrogen bonding patterns, steric hindrance) that differentiate this compound from OCA. Validate hypotheses via mutagenesis (e.g., alanine scanning of SRC2-3 binding pockets) and correlate results with in vitro binding assays. Use funnel plots or Egger’s regression to assess publication bias if meta-analyzing existing datasets .

Q. What methodologies ensure reproducibility in this compound's bioactivity studies?

Answer:

- Material standardization : Source compounds from accredited suppliers (e.g., BioBioPha Co., Ltd.) and verify purity via HPLC-MS (>98%).

- Protocol transparency : Share step-by-step workflows (e.g., reagent preparation, incubation times) in supplementary materials, adhering to CONSORT-EHEALTH guidelines for replicability .

- Code/data sharing : Publish raw SPR/fractional inhibition curves in open repositories (e.g., Zenodo) with metadata annotations .

Q. How should researchers address variability in this compound’s potency across cell lines or model organisms?

Answer: Perform cross-species/cross-tissue transcriptomic profiling to identify confounding factors (e.g., FXR isoform expression levels, metabolic enzyme activity). Use isogenic cell lines to control for genetic variability and integrate pharmacokinetic data (e.g., plasma protein binding, hepatic clearance rates) from rodent models. Apply mixed-effects models to partition variance sources .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound?

Answer: Employ longitudinal mixed models or Kaplan-Meier survival analysis for time-to-event endpoints (e.g., receptor activation thresholds). For non-linear kinetics, use Michaelis-Menten or Hill equation fitting with bootstrapping to estimate parameter uncertainty. Validate assumptions via residual plots and Akaike information criterion (AIC) comparisons .

Methodological Resources

- Data reporting : Follow Beilstein Journal of Organic Chemistry standards for experimental details, including instrument specifications and compound characterization .

- Ethical compliance : Declare conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .

- Literature synthesis : Use Cochrane systematic review frameworks to mitigate bias in evidence aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.